2-(2-Methoxyphenyl)isonicotinic acid
Description
2-(2-Methoxyphenyl)isonicotinic acid (CAS: 1226152-40-4) is a heterocyclic carboxylic acid derivative featuring a pyridine ring substituted with a methoxyphenyl group at the 2-position. Its molecular formula is C₁₃H₁₁NO₃, with a molar mass of 229.23 g/mol. This compound is classified under HS Code 2933399090, which encompasses pyridine derivatives with unfused rings . It is primarily utilized in organic synthesis and pharmaceutical research, serving as a precursor or intermediate in the development of bioactive molecules.
Structure
2D Structure
Properties
IUPAC Name |
2-(2-methoxyphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-12-5-3-2-4-10(12)11-8-9(13(15)16)6-7-14-11/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRABOSZUERNZNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679498 | |
| Record name | 2-(2-Methoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226152-40-4 | |
| Record name | 2-(2-Methoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)isonicotinic acid typically involves the reaction of 2-methoxybenzaldehyde with isonicotinic acid hydrazide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher efficiency and consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically require a strong acid catalyst, such as sulfuric acid, and elevated temperatures.
Major Products Formed
Oxidation: Formation of this compound aldehyde or carboxylic acid.
Reduction: Formation of this compound amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of isonicotinic acid, including 2-(2-Methoxyphenyl)isonicotinic acid, exhibit significant anticancer activity. These compounds have been shown to inhibit the proliferation of cancer cells through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis. For instance, studies have demonstrated that isonicotinic acid derivatives can act as inhibitors of certain kinases involved in cancer cell signaling pathways .
Antimicrobial Activity
Compounds related to this compound have also been investigated for their antimicrobial properties. The presence of the isonicotinic acid moiety enhances the ability to interact with bacterial enzymes, potentially leading to effective treatments against resistant strains of bacteria. In vitro studies have reported promising results against various pathogens, suggesting a role in developing new antibiotics .
Metal Complexes
The carboxylic acid group in this compound allows for the formation of coordination complexes with transition metals. Such complexes can exhibit interesting properties, including enhanced catalytic activity and stability. Research has shown that these metal-organic frameworks (MOFs) can be utilized in gas storage and separation applications due to their tunable porosity and surface area .
Synthesis of Coordination Polymers
The ability of this compound to coordinate with metal ions has led to the synthesis of various coordination polymers. These materials are being explored for applications in sensors and drug delivery systems, where their structural integrity and functional properties can be leveraged for specific tasks .
Organic Electronics
In material science, derivatives like this compound are being studied for their potential use in organic electronic devices. Their electronic properties make them suitable candidates for organic semiconductors, which are essential components in flexible electronics and photovoltaic cells . The incorporation of such compounds into device architectures could enhance performance metrics such as charge mobility and stability.
Dyes and Pigments
The structural characteristics of this compound also lend themselves to applications as dyes or pigments in various industries, including textiles and coatings. The compound's ability to form stable complexes with metal ions can lead to vibrant colors and improved durability in dyed materials .
Case Studies
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)isonicotinic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
2-(3-Methoxyphenyl)isonicotinic Acid (CAS: 100004-95-3)
- Structure : Differs in the methoxy group’s position on the phenyl ring (meta instead of ortho).
- Properties: Molecular formula C₁₃H₁₁NO₃ (identical to the ortho isomer) but distinct spectral and crystallographic behaviors due to substitution patterns. Limited hazard data compared to the ortho isomer .
2-(4-Methansulfonylphenyl)-isonicotinic Acid (CAS: 1258621-88-3)
- Structure : Contains a sulfonyl group at the para position of the phenyl ring.
- Properties: Molecular formula C₁₃H₁₁NO₄S (molar mass: 277.30 g/mol). Applications in medicinal chemistry are hypothesized due to sulfonyl’s electron-withdrawing effects .
Functional Group Variants
2-(Methoxycarbonyl)isonicotinic Acid (CAS: 24195-10-6)
- Structure : Replaces the methoxyphenyl group with a methoxycarbonyl (-COOCH₃) substituent.
- Properties: Molecular formula C₈H₇NO₄ (molar mass: 181.15 g/mol). Exhibits hazards H315, H319, and H335 (skin/eye irritation, respiratory irritation) . The ester group may influence reactivity in coupling reactions compared to the phenyl analog.
5-(2-Formylphenyl)-2-hydroxyisonicotinic Acid (CAS: 1261922-75-1)
- Structure : Features a hydroxyl group on the pyridine ring and a formyl-substituted phenyl group.
- Properties: Molecular formula C₁₃H₉NO₄ (molar mass: 243.22 g/mol). The formyl and hydroxyl groups enable participation in condensation and hydrogen-bonding interactions, relevant in coordination chemistry or drug design .
Aromatic Ring Modifications
2-(Naphthalen-2-yl)isonicotinic Acid (CAS: 100004-92-0)
- Structure : Substitutes phenyl with a naphthyl group, increasing aromatic surface area.
- Properties: Molecular formula C₁₆H₁₁NO₂ (molar mass: 249.27 g/mol). Enhanced lipophilicity may improve membrane permeability in biological systems .
Physicochemical Properties and Hazards
Key Differences and Implications
Substituent Position : Ortho-substituted methoxyphenyl derivatives (e.g., CAS 1226152-40-4) exhibit steric and electronic effects distinct from meta or para isomers, impacting binding affinity in drug-receptor interactions.
Functional Groups : Sulfonyl and formyl groups enhance polarity and reactivity, whereas methoxycarbonyl groups may stabilize intermediates in synthesis.
Safety Profiles : Methoxycarbonyl and methoxyphenyl variants share irritation hazards, but naphthyl or sulfonyl analogs require further toxicological evaluation.
Biological Activity
2-(2-Methoxyphenyl)isonicotinic acid is a derivative of isoniazid, a well-known compound with a variety of biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
1. Overview of Biological Activity
The biological activity of this compound encompasses several areas, including:
- Antimicrobial Activity : Similar to isoniazid, this compound has been reported to exhibit anti-mycobacterial properties, making it a candidate for treating tuberculosis and other bacterial infections .
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, potentially through the inhibition of specific pathways involved in inflammation.
- Anticancer Potential : There is emerging evidence that compounds related to isonicotinic acid derivatives may exhibit anticancer activities by inducing apoptosis and affecting cell cycle regulation .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Interaction : The compound may interact with enzymes or receptors involved in disease pathways, similar to other isonicotinic acid derivatives. This interaction is crucial for understanding its therapeutic potential .
- Cell Cycle Modulation : Some studies indicate that this compound can induce apoptosis and block the cell cycle in specific phases, particularly G0/G1, which may contribute to its anticancer properties .
3.1 Antimicrobial Activity
A study investigating the antibacterial efficacy of various isonicotinic acid derivatives found that this compound showed promising results against resistant strains such as MRSA and ESBL-producing E. coli. The minimum inhibitory concentrations (MICs) were determined using standard methods like the agar well diffusion assay .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | MRSA | 8 |
| This compound | ESBL-producing E. coli | 16 |
3.2 Anti-inflammatory Studies
In vitro studies on BV-2 microglial cells exposed to lipopolysaccharide (LPS) demonstrated that compounds similar to this compound could significantly reduce inflammatory markers at low concentrations (0.01 μM), suggesting potential for neuroprotective applications .
3.3 Anticancer Activity
Research has shown that derivatives of isonicotinic acid can induce apoptosis in cancer cell lines. For example, compounds similar to this compound were observed to increase the expression of NAT1 and NAT2 genes, which are involved in drug metabolism and may enhance the efficacy of co-administered drugs like isoniazid in slow acetylators .
4. Case Studies and Research Findings
Several case studies have highlighted the diverse applications and effectiveness of this compound:
- A study focused on synthesizing various arylated isonicotinic acids found that these compounds exhibited significant antibacterial activity against resistant bacterial strains, supporting their potential use in developing new antibiotics .
- Another investigation into the neuroprotective effects of related compounds indicated that they could mitigate neuroinflammation and provide therapeutic benefits in neurodegenerative diseases .
5. Conclusion
The biological activity of this compound presents a compelling case for further research into its therapeutic applications. Its antimicrobial, anti-inflammatory, and anticancer properties suggest it could serve as a lead compound in drug development efforts targeting various diseases. Continued exploration into its mechanisms of action and pharmacological profiles will be essential for harnessing its full potential.
Q & A
Q. What strategies mitigate batch-to-batch variability in supramolecular assembly during co-crystallization?
- DoE Approach : Vary stoichiometry (1:1 to 1:3), solvent polarity (DMF vs. ethanol), and cooling rates (0.1–5°C/min). Use PXRD to assess polymorph formation .
- Critical Factors : Solvent evaporation rate and nucleation temperature significantly impact crystal size and purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
